2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine
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Overview
Description
2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.228. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Study
The crystal and electronic structure of a compound related to 2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine was explored, focusing on its planar benzoxazole ring systems and intermolecular interactions forming zigzag chains along the c-axis, highlighting the compound's potential in material science and structural chemistry (Aydın et al., 2017).
Antimicrobial and Antifungal Activity
A series of compounds derived from this compound exhibited significant antibacterial and antifungal activity, suggesting their utility in developing new antimicrobial agents (Pejchal et al., 2015).
Enantioselective Synthesis in Drug Metabolism
The optical isomers of certain metabolites were synthesized enantioselectively, using a related compound for the synthesis, which is crucial for understanding drug metabolism and developing pharmaceuticals with specific enantiomeric properties (Matsubara et al., 2000).
AChE and BChE Inhibitory Activity
Novel derivatives of this compound were synthesized as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating potential in Alzheimer's disease therapy due to their negligible cytotoxicity and high inhibitory activity (Pejchal et al., 2016).
DNA Binding, Nuclease Activity, and Cytotoxicity Studies
Cu(II) complexes of tridentate ligands based on a structure similar to this compound showed good DNA binding propensity and nuclease activity, along with low toxicity to cancer cell lines, indicating their potential use in cancer therapy and molecular biology (Kumar et al., 2012).
Selective Mercury Sensor
A novel sensor based on a derivative of this compound selectively binds mercury ions, demonstrated by fluorescence quenching and chromogenic change, which can be observed with the naked eye, highlighting its application in environmental monitoring and safety (Wanichacheva et al., 2009).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not make any representation or warranty with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Future Directions
While specific future directions for “2-(4,5,6,7-Tetrahydrobenzotriazol-1-yl)ethanamine” are not available, similar compounds such as 1,2,4-triazole derivatives are being studied for their potential as anticancer agents . These studies suggest that these compounds are of great interest for further structure optimization and in-depth studies .
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWLVSWMZXJRTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.